molecular formula C9H9NO B044962 1,3-Dimethylfuro[3,4-c]pyridine CAS No. 123229-64-1

1,3-Dimethylfuro[3,4-c]pyridine

Cat. No.: B044962
CAS No.: 123229-64-1
M. Wt: 147.17 g/mol
InChI Key: PYCIOJGFQMKXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylfuro[3,4-c]pyridine is a chemical compound of significant interest in biochemical and medicinal chemistry research, particularly in the field of targeted protein degradation. This high-purity reagent is provided for research applications and is not intended for diagnostic or therapeutic uses. Scientific studies have identified a C4 derivative of the closely related 1,1-dimethylfuro[3,4-c]pyridine-3-one as a potent, site-specific inhibitor of the constitutive proteasome . The proteasome is a critical multi-catalytic enzyme complex responsible for the degradation of damaged or unneeded proteins in cells, and its selective inhibition is a valuable strategy for investigating cellular processes and potential therapeutic pathways . As a key structural motif within this class of investigational compounds, this compound serves as a versatile scaffold for developing novel research tools that modulate proteasome activity. Researchers can utilize this compound to explore the mechanisms of protein turnover, immune response regulation, and cell cycle control. Its fused furopyridine structure is a privileged scaffold in drug discovery, often associated with a broad spectrum of pharmacological activities, as seen in analogous pyrrolo[3,4-c]pyridine systems which exhibit antidiabetic, antimicrobial, and antitumor properties in research settings . Handle with care. This product is strictly for laboratory research use.

Properties

CAS No.

123229-64-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1,3-dimethylfuro[3,4-c]pyridine

InChI

InChI=1S/C9H9NO/c1-6-8-3-4-10-5-9(8)7(2)11-6/h3-5H,1-2H3

InChI Key

PYCIOJGFQMKXQX-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(O1)C

Canonical SMILES

CC1=C2C=CN=CC2=C(O1)C

Synonyms

Furo[3,4-c]pyridine, 1,3-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Furo[3,4-c]pyridine Derivatives

  • 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (CAS 145887-88-3): This derivative features a diketone moiety and methyl groups at the 1- and 5-positions. Its structural similarity to the target compound highlights the impact of substituents on solubility and stability.
  • Spiro[cyclohexane-1,3′-furo[3,4-c]pyridine] derivatives :
    Synthesized via cobalt-catalyzed cycloaddition (), these spiro compounds exhibit trifluoromethyl or phenyl substituents. Their rigid, three-dimensional structures may improve target selectivity compared to planar furopyridines .

Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridines, nitrogen-rich analogs, demonstrate diverse pharmacological activities:

  • Analgesic and Sedative Activity :
    Derivatives like compounds 9 and 11 () showed morphine-like analgesic potency in the "writhing" test (ED₅₀ ~12–15 mg/kg), surpassing aspirin. The 4-alkoxy and 6-methyl substituents were critical for activity .
  • Antidiabetic Activity: 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones stimulated glucose uptake in muscle cells, with potency normalized to 100% insulin response at 0.3–100 µM .

Structural vs. Functional Comparison :
The oxygen atom in furopyridines may reduce basicity compared to pyrrolopyridines, altering pharmacokinetics (e.g., membrane permeability). Methyl groups in 1,3-dimethylfuropyridines could enhance lipophilicity, favoring CNS penetration, though this remains speculative without direct data.

Chromeno[3,4-c]pyridine Derivatives

  • 5H-Chromeno[3,4-c]pyridines (): These derivatives, such as compound 19, act as dual ROCK1/ROCK2 inhibitors with sub-nanomolar IC₅₀ values (0.18–0.67 nM). The chromene ring introduces aromaticity and planar rigidity, enhancing kinase binding affinity .

Comparative Data Table

Compound Class Key Substituents Biological Activity Potency (ED₅₀/IC₅₀) Reference
Pyrrolo[3,4-c]pyridine-1,3-dione 4-alkoxy, 6-methyl Analgesic (writhing test) ED₅₀: 12–15 mg/kg
1,3-Dimethylfuro[3,4-c]pyridine 1,3-dimethyl Unknown (structural focus) N/A
Chromeno[3,4-c]pyridine Substituted chromene ring ROCK1/ROCK2 inhibition IC₅₀: 0.18–0.67 nM
Spiro-furo[3,4-c]pyridine Trifluoromethyl, phenyl Synthetic intermediate N/A

Key Research Findings and Gaps

  • Pharmacological Potential: While pyrrolo[3,4-c]pyridines dominate in analgesia and antidiabetic research, this compound’s biological profile remains underexplored. Its furan oxygen may confer unique electronic properties, influencing receptor interactions.
  • Degradation and Stability : Pyrrolo[3,4-c]pyridines undergo alkaline hydrolysis at the C1-N2 bond (). Similar studies on furopyridines are needed to assess hydrolytic stability .
  • Synthetic Accessibility : Furopyridines like the spiro derivatives in demonstrate feasible synthesis routes, suggesting scalability for future pharmacological studies .

Preparation Methods

Cyclocondensation of Prefunctionalized Precursors

Cyclocondensation reactions offer a direct route to construct the fused furopyridine core. A representative approach involves the reaction of 3-aminofuran derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, treating 3-amino-2-methylfuran with dimethyl acetylenedicarboxylate (DMAD) in acetic acid yields the intermediate dihydrofuropyridine, which undergoes dehydrogenation to form the aromatic system . Subsequent N-methylation using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) introduces the second methyl group at the 3-position .

Key Parameters:

  • Catalyst: Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate cyclization.

  • Temperature: 80–120°C for 6–12 hours.

  • Yield: 45–60% after two steps .

Transition Metal-Catalyzed Annulation

Palladium-catalyzed annulation strategies enable the assembly of the furopyridine skeleton with superior regiocontrol. A palladium(II)-catalyzed C–H activation/cyclization sequence using 2-methylfuran and 3-bromopyridine derivatives has been reported . This method employs Pd(OAc)₂ with Xantphos as a ligand, potassium carbonate (K₂CO₃) as a base, and dimethylformamide (DMF) as the solvent at 100°C. The resulting mono-methylated product is then subjected to a second methylation at the 1-position using trimethylaluminum (AlMe₃) in dichloromethane (DCM).

Optimization Insights:

  • Ligand Selection: Bulky phosphine ligands (e.g., Xantphos) suppress dimerization side reactions.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Yield: 55–70% for the annulation step; 80–90% for methylation .

Alkylation of 1,3-Dihydrofuro[3,4-c]pyridine

The dihydro precursor, 1,3-dihydrofuro[3,4-c]pyridine, serves as a versatile intermediate for introducing methyl groups via alkylation. Treatment with methyl triflate (MeOTf) in the presence of 1,8-diazabicycloundec-7-ene (DBU) selectively methylates the nitrogen atoms at the 1- and 3-positions . This one-pot, two-step protocol avoids overalkylation and preserves the furan oxygen’s integrity.

Reaction Conditions:

  • Base: DBU or potassium tert-butoxide (t-BuOK).

  • Solvent: Acetonitrile or DCM.

  • Yield: 75–85% .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for multi-step syntheses. A reported protocol involves the cyclization of 3-(methoxycarbonyl)furan-2-carboxamide with methylamine under microwave conditions (150°C, 20 minutes), followed by in situ methylation using dimethyl sulfate ((MeO)₂SO₂) and sodium hydroxide (NaOH) . This method achieves complete conversion in under 30 minutes, with a total yield of 65–70%.

Advantages:

  • Time Efficiency: 10-fold reduction compared to conventional heating.

  • Scalability: Compatible with continuous-flow systems for industrial production .

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Scalability
CyclocondensationCyclization + Methylation45–60%ModerateLab-scale
Pd-Catalyzed AnnulationC–H Activation + Methylation55–70%HighPilot-scale
Alkylation of DihydroTwo-step Alkylation75–85%ExcellentIndustrial
Microwave-AssistedMicrowave Cyclization + Methylation65–70%HighLab- to Pilot-scale

Challenges and Optimization Strategies

  • Regioselectivity in Methylation:
    Competing alkylation at the furan oxygen or pyridine nitrogen can occur. Using sterically hindered bases (e.g., DBU) and low temperatures (0–5°C) minimizes side reactions .

  • Stability of Intermediates:
    Dihydrofuropyridines are prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants (e.g., BHT) improves yields .

  • Catalyst Deactivation:
    Palladium catalysts may be poisoned by sulfur-containing byproducts. Ligand screening (e.g., switching from PPh₃ to Xantphos) enhances catalyst longevity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-Dimethylfuro[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis often employs cyclization or functionalization of precursor heterocycles. For example, alkylation of a furopyridine core with methyl groups under basic conditions (e.g., NaH/THF) is common. Yield optimization requires precise stoichiometric control of methylating agents and inert atmospheres to prevent side reactions .
  • Key Considerations : Use spectroscopic validation (¹H NMR, IR) to confirm regioselectivity of dimethylation. DSC studies can monitor thermal stability during synthesis .

Q. How do structural modifications at the 4- and 6-positions affect the compound's solubility and reactivity?

  • Methodology : Introduce substituents (e.g., ethoxy, alkyl) via nucleophilic substitution or cross-coupling reactions. Solubility is assessed using logP measurements, while reactivity is tested in nucleophilic/electrophilic assays. For instance, 4-ethoxy analogs show enhanced aqueous solubility due to polarity .
  • Data Interpretation : Compare substituent effects using Hammett constants to predict electronic contributions .

Q. What in vitro pharmacological activities have been reported for this compound derivatives?

  • Methodology : Screen derivatives for analgesic or anti-inflammatory activity using COX inhibition assays or hot-plate tests in rodent models. For example, 4-ethoxy-6-methyl analogs exhibit ED₅₀ values of 0.4–1.35 mg/kg, outperforming reference drugs like aspirin .
  • Validation : Confirm target engagement via receptor-binding assays (e.g., μ-opioid receptors for analgesics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound's therapeutic index?

  • Methodology : Systematically vary substituents (e.g., methyl, propyl, trifluoromethyl) and evaluate potency/toxicity ratios. For example:

Substituent PositionBiological Activity (ED₅₀)Toxicity (LD₅₀)
4-Ethoxy, 6-Methyl0.4 mg/kg (analgesic)>200 mg/kg
4-Methoxy, 6-Phenyl1.8 mg/kg150 mg/kg
Data derived from Ref. .
  • Challenges : Address metabolic instability of alkoxy groups via prodrug strategies .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to identify barriers like poor absorption or rapid clearance. For instance, high in vitro COX-2 inhibition may not translate to in vivo efficacy due to plasma protein binding .
  • Case Study : Use microsomal stability assays to predict hepatic metabolism discrepancies .

Q. How does the spirocyclic framework influence the compound's conformational stability?

  • Methodology : Analyze spiro derivatives (e.g., 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione) using X-ray crystallography and DFT calculations. The spiro structure restricts rotational freedom, enhancing target selectivity .
  • Application : Design rigid analogs to improve binding affinity for enzymes like phosphodiesterases .

Methodological Resources

  • Analytical Techniques :

    • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., methyl group positions) .
    • DSC/TGA : Assess thermal decomposition profiles for storage stability .
    • HPLC-MS : Quantify purity and detect degradation products .
  • Biological Assays :

    • Tail-flick test : Measure analgesic latency in rodents .
    • Enzyme inhibition kinetics : Determine IC₅₀ values using fluorogenic substrates .

Key Challenges and Future Directions

  • Data Reproducibility : Standardize synthetic protocols to minimize batch-to-batch variability .
  • Toxicity Profiling : Expand acute/chronic toxicity studies to identify off-target effects .
  • Computational Modeling : Use molecular docking to predict interactions with emerging targets (e.g., viral proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.